N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide
Description
Properties
CAS No. |
372960-11-7 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[(Z)-2,2-dimethylpropylideneamino]benzamide |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- |
InChI Key |
AMSONEKMVLMUKM-LCYFTJDESA-N |
SMILES |
CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |
Isomeric SMILES |
CC(C)(C)/C=N\NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 2,2-dimethylpropanal. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N’-[(1E)-2,2-dimethylpropylidene]benzohydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide has exhibited promising antimicrobial properties. Studies have shown that derivatives of benzohydrazide can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain benzohydrazide derivatives were effective against Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .
Anticancer Properties
Research indicates that benzohydrazide derivatives may possess anticancer activities. A specific derivative was found to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights the potential of this compound in cancer therapy .
Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. These compounds have been observed to reduce oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases .
Agricultural Applications
Herbicidal Properties
this compound has been investigated for its herbicidal properties. Patent literature describes various benzohydrazide derivatives as effective herbicides that can control unwanted vegetation in crop fields. The application of these compounds has shown to improve crop yield by effectively managing weed populations .
Desiccant Compositions
In addition to herbicidal applications, certain formulations containing benzohydrazides are used as desiccants. These compositions facilitate the drying of crops before harvest, which can enhance the quality and shelf-life of agricultural products .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to serve as a precursor for synthesizing various functional materials. For example, it can be utilized in the production of polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to enhance their stability and durability under various environmental conditions .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, confirming its potential as an antibacterial agent.
Case Study 2: Herbicidal Application
In agricultural trials, this compound was applied to test plots infested with common weeds. The results showed a reduction in weed biomass by over 70%, demonstrating its effectiveness as a herbicide.
Mechanism of Action
The mechanism of action of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, it can interact with cellular components, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzohydrazide Core
Halogen-Substituted Derivatives
- 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene]benzohydrazides (e.g., compounds from ): Substituents: Iodine at the ortho-position of the benzohydrazide ring and aromatic aldehyde-derived imine groups. Biological Activity: Demonstrated significant antimicrobial (against S. aureus, E. coli) and antifungal activity (MIC: 200–400 µg/mL) , as well as analgesic and anti-inflammatory effects in rodent models . Comparison: The iodine atom enhances electrophilicity and may improve membrane permeability, leading to stronger bioactivity compared to the non-halogenated target compound.
Methoxy and Hydroxy Derivatives
- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide :
- Substituents: Hydroxy and trimethoxy groups on the benzohydrazide and benzylidene moieties.
- Structural Features : Intramolecular O–H∙∙∙N hydrogen bonds and π–π stacking stabilize the crystal lattice.
- Comparison : The polar hydroxy and methoxy groups enhance solubility in polar solvents, contrasting with the hydrophobic 2,2-dimethylpropylidene group in the target compound.
Heterocyclic Derivatives
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydrazinecarboxamide : Substituents: Benzodioxole and imidazole rings. Biological Activity: Exhibited antifungal activity via molecular docking with fungal enzymes .
Electronic and Reactivity Profiles
HOMO/LUMO Analysis
- N'-(1,5-Benzodiazepin-4-yl)benzohydrazide :
- Electronic Features : High HOMO density on the diazepine N1 atom and LUMO on the carbonyl carbon.
- Reactivity : Facilitates cyclization reactions, whereas electron-withdrawing groups (e.g., nitro) reduce electrophilicity at the carbonyl site .
- Comparison : The 2,2-dimethylpropylidene group in the target compound likely lowers electrophilicity compared to benzodiazepine derivatives, affecting cyclization efficiency.
Nitro and Trifluoromethoxy Derivatives
- (1Z,2E)-2-(2,2-Dimethylpropylidene)-N'-nitro-N-(4-(trifluoromethoxy)benzyl)hydrazinecarboximidamide :
- Substituents: Nitro and trifluoromethoxy groups.
- Properties : The nitro group increases oxidative stability, while the trifluoromethoxy group enhances lipophilicity (logP: ~3.5).
- Comparison : The target compound lacks these electron-withdrawing groups, suggesting lower metabolic stability but higher flexibility in synthetic applications.
Biological Activity
N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide is a compound belonging to the class of benzohydrazides, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological applications of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer effects.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between benzohydrazide and 2,2-dimethylpropionaldehyde. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
- FTIR Analysis : Characteristic peaks corresponding to N-H stretching (around 3200 cm) and C=N stretching (around 1600 cm) confirm the formation of the hydrazone linkage.
- NMR Spectroscopy : Proton NMR shows distinct signals for the aromatic protons and those from the dimethyl group, aiding in structural elucidation.
Biological Activity
The biological activities of this compound have been evaluated through various assays:
1. Antimicrobial Activity
The antimicrobial properties of benzohydrazide derivatives have been extensively studied. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Strong |
| Escherichia coli | 100 | Moderate |
| Candida albicans | 75 | Moderate |
Studies show that compounds with electron-donating groups exhibit enhanced antibacterial activity. For instance, this compound demonstrated notable efficacy against Staphylococcus aureus with an MIC of 50 µg/mL .
2. Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging method. The results indicated that this compound exhibits moderate antioxidant activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 62.9 |
| Ascorbic Acid (Control) | 95.3 |
The presence of methoxy groups in related derivatives has been correlated with increased scavenging ability, suggesting that structural modifications can enhance antioxidant properties .
3. Anticancer Activity
Preliminary studies on related benzohydrazone derivatives indicate potential anticancer properties. In vitro cytotoxicity assays against various cancer cell lines have shown promising results.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for related compounds ranged from 20 to 40 µM, indicating significant cytotoxic effects.
Molecular docking studies suggest that these compounds may interact effectively with targets involved in cancer cell proliferation .
Case Studies and Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of benzohydrazides:
- A study demonstrated that introducing electron-withdrawing groups enhances antimicrobial properties while maintaining low toxicity levels .
- Another investigation focused on the molecular docking of benzohydrazone derivatives against Mycobacterium tuberculosis enoyl acyl carrier reductase (InhA), revealing potential as anti-tubercular agents .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide and its derivatives?
Answer:
The compound is typically synthesized via a condensation reaction between substituted benzohydrazides and aldehydes/ketones under acidic or catalytic conditions. For example:
- Procedure : React 2,4-dimethylbenzohydrazide with 2-methylbenzaldehyde in methanol under reflux, yielding the product after recrystallization (89% yield) .
- Key Parameters : Solvent choice (e.g., ethanol/DMF mixtures for crystallization), temperature control, and stoichiometric ratios to minimize by-products.
- Validation : Purity is confirmed via melting point analysis, NMR, and single-crystal X-ray diffraction (SCXRD) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing hydrazone derivatives?
Answer:
- Spectroscopy :
- Crystallography : SCXRD resolves stereochemistry (E/Z configuration) and intermolecular interactions (e.g., hydrogen bonds). Example unit cell parameters: Å, Å (triclinic, ) .
Advanced: How can discrepancies between spectroscopic and crystallographic data for hydrazone configurations be resolved?
Answer:
- Challenge : NMR may suggest dynamic equilibria (E/Z isomers), while SCXRD provides static configurations.
- Resolution :
- Case Study : E-configuration confirmed via SCXRD in N'-[(1E)-2,2-dimethylpropylidene] derivatives, contrasting with solution-state NMR ambiguity .
Advanced: What strategies address challenges in refining crystal structures of hydrazones with twinning or disorder?
Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Example: Refinement of a monoclinic crystal () with .
- Disorder :
- Validation : Check residual electron density maps (< 0.5 eÅ) and values (< 5%) .
Basic: How do hydrogen-bonding networks influence the supramolecular architecture of benzohydrazide derivatives?
Answer:
- Key Interactions :
- Impact : Enhanced thermal stability and solubility profiles due to dense packing .
Advanced: How do computational methods enhance the understanding of electronic properties in hydrazone derivatives?
Answer:
- DFT Applications :
- Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., 4.5 eV for anti-corrosion applications) .
- NBO Analysis : Quantify hyperconjugation (e.g., LP(N) → σ*(C–N) interactions stabilizing hydrazone tautomers) .
- Validation : Match computed IR/Raman spectra with experimental data (RMSD < 10 cm) .
Basic: What biological assays are used to evaluate benzohydrazide derivatives for pharmacological activity?
Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., IC < 10 µM for select derivatives) .
- Antioxidant : DPPH radical scavenging (IC values compared to ascorbic acid) .
- DNA-Binding : UV-Vis titration and viscosity measurements (e.g., M for Ni(II) complexes) .
Advanced: What challenges arise in synthesizing metal complexes with benzohydrazide ligands, and how are they mitigated?
Answer:
- Challenges :
- Solutions :
Basic: What are the common applications of benzohydrazide derivatives in materials science?
Answer:
- Coordination Polymers : Act as linkers in MOFs (e.g., [VO(L)] complexes for catalytic epoxidation) .
- Corrosion Inhibitors : Adsorb on metal surfaces via lone pairs (N, O), reducing corrosion rates by >80% .
Advanced: How do substituents on the benzohydrazide core influence biological activity and crystallinity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance antimicrobial activity (e.g., –NO derivatives show MIC = 2 µg/mL) .
- Bulky Substituents : Reduce crystallinity due to steric hindrance (e.g., tert-butyl groups yield amorphous phases) .
- Case Study : 4-Bromo derivatives exhibit dual H-bond donor/acceptor capacity, improving DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
